5-Methylpyrazin-2-amine
Overview
Description
5-Methylpyrazin-2-amine: is an organic compound with the molecular formula C5H7N3 . It is a derivative of pyrazine, characterized by the presence of an amino group at the 2-position and a methyl group at the 5-position of the pyrazine ring. This compound appears as a white to light yellow solid and is soluble in water and organic solvents .
Mechanism of Action
Target of Action
It is known that pyrazine derivatives, to which this compound belongs, have biological activity and are widely used in the synthesis of pharmaceuticals .
Mode of Action
It is known that pyrazine derivatives can interact with various biological targets due to their bioactive nature .
Biochemical Pathways
It is known that pyrazine derivatives are widely used in biomedical and chemical research, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Its physical properties such as a melting point of 116-117 °c, a density of 1155±006 g/cm3 (Predicted), and a pKa of 350±010 (Predicted) suggest that it may have good bioavailability .
Result of Action
It is known that pyrazine derivatives have biological activity and are widely used in the synthesis of pharmaceuticals .
Action Environment
5-Methylpyrazin-2-amine is sensitive to light and should be stored in a dark place . It is also a weakly basic substance that can react with acids to form salts . These properties suggest that environmental factors such as light exposure and pH levels may influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Azidation and Curtius Rearrangement:
Industrial Production Methods:
- The industrial preparation method involves the same steps as the synthetic route but is optimized for large-scale production. This method avoids the need for column chromatography for purification, making it cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- 5-Methylpyrazin-2-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
-
Reduction:
- Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution:
- The amino group in this compound can participate in nucleophilic substitution reactions, often with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated compounds
Major Products Formed:
Oxidation: Corresponding pyrazine oxides
Reduction: Reduced pyrazine derivatives
Substitution: Substituted pyrazine derivatives
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with pyrazine-based structures .
Industry:
Comparison with Similar Compounds
- 2-Amino-5-methylpyrazine
- 5-Methyl-2-aminopyrazine
- 5-Methylpyrazine-2-ylamine
Comparison:
- 5-Methylpyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
5-methylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-8-5(6)3-7-4/h2-3H,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQOALAKPLGUPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310395 | |
Record name | 5-methylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5521-58-4 | |
Record name | 5-Methyl-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5521-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylpyrazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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